アロマデンドレン

概要

説明

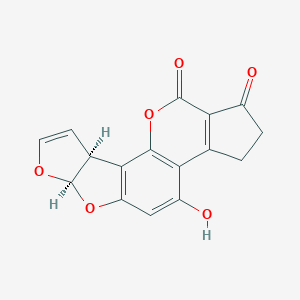

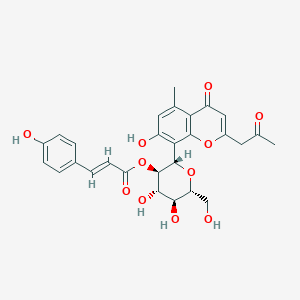

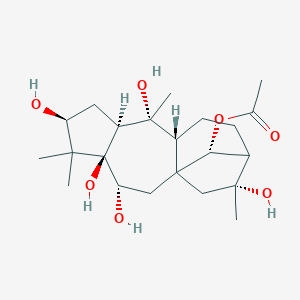

Aromadendrene is a sesquiterpenoid commonly found in eucalyptus and cannabis. It also has anticancer and antibacterial properties . It has the molecular formula C15H24 .

Synthesis Analysis

Aromadendrene is produced by a citrus terpene synthase, CsSesquiTPS5 . It can also be synthesized from isoledene, a double bond isomer of aromadendrene . A good-yielding, seven-step synthesis of bicyclogermacrene, a common sesquiterpene found in several essential oils, was used as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids .Molecular Structure Analysis

The molecular weight of Aromadendrene is 204.351 Da . The IUPAC Standard InChI is InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10?,11-,12+,13+,14+/m0/s1 .Chemical Reactions Analysis

Aromadendrene can be converted to compounds with the guaiane skeleton through the conversion of isoledene epoxide . Several terpenoid products not previously detected in bacteria were identified, including aromandendrene .Physical And Chemical Properties Analysis

Aromadendrene has a density of 0.9±0.1 g/cm3, a boiling point of 258.1±7.0 °C at 760 mmHg, and a flash point of 106.5±5.8 °C . It has a molar refractivity of 64.8±0.4 cm3 and a polarizability of 25.7±0.5 10-24 cm3 .科学的研究の応用

構造と存在

アロマデンドレンを含むアロマデンドランは、セスキテルペンの一種であり、構造的にジメチルシクロプロパン環がヒドロアズレン骨格に融合した特徴があります . アロマデンドレンは、ユーカリの木材から抽出された精油の成分です .

生合成

アロマデンドレンの生合成は、セスキテルペンの研究の一部です。 アロマデンドレンの構造は、数々の実験の後、1953年に解明されました .

生物活性

アロマデンドレンは、いくつかの生物活性を示すことが分かっています。 特にテルペンシネオールと組み合わせた場合、抗菌作用を示すことが報告されています . また、抗炎症、抗酸化、抗うつ作用も示します .

抗がん特性

アロマデンドレンは、特にβ-カリオフィレンと組み合わせた場合、抗がんテルペノイドとして同定されています . これは、がん研究と治療における潜在的な用途を示唆しています。

香料とフェロモンの合成

アロマデンドレンは、香料とフェロモンの合成のためのキラルな出発物質として使用されてきました . これは、香料および化粧品業界におけるその重要性を強調しています。

化学変換と異性化

アロマデンドレンの研究は、主に二重結合の変換と異性化、シクロプロパン環の開環、アロマデンドレン誘導体の酸化に焦点を当てています . これらの研究は、セスキテルペンの化学的挙動の理解に貢献しています。

アロマデンドレン骨格の転位

作用機序

Target of Action

Aromadendrene primarily targets serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.

Mode of Action

Aromadendrene interacts with its targets by promoting the release of serotonin Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness

Biochemical Pathways

Aromadendrene belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton

Result of Action

Aromadendrene has been found to have antimicrobial activity . It is active against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It also has potential anti-inflammatory properties due to its ability to inhibit the formation of reactive oxygen species .

Safety and Hazards

生化学分析

Biochemical Properties

Aromadendrene interacts with various biomolecules, contributing to its diverse biochemical properties. It is structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . This structure allows it to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Aromadendrene has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to significantly inhibit cell growth and proliferation in highly malignant + SA mammary epithelial cells .

Molecular Mechanism

The molecular mechanism of Aromadendrene’s action involves its interactions at the molecular level. Its structure, which includes a dimethyl cyclopropane ring and a hydroazulene skeleton, allows it to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Dosage Effects in Animal Models

The effects of Aromadendrene vary with different dosages in animal models. For instance, it has been shown to efficiently relax rat uterus rings

Metabolic Pathways

Aromadendrene is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

特性

IUPAC Name |

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881274 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

121.00 °C. @ 10.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25246-27-9, 109119-91-7, 14682-34-9 | |

| Record name | Alloaromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alloaromadendrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。